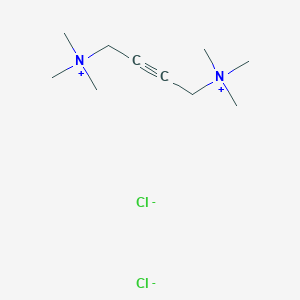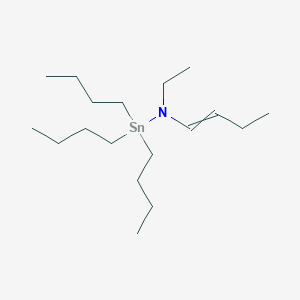
N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine is an organotin compound characterized by the presence of a tin atom bonded to an ethyl group, three butyl groups, and a but-1-en-1-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine typically involves the reaction of tributyltin hydride with an appropriate alkene under specific conditions. One common method involves the hydrostannation of but-1-en-1-yl with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The but-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine involves its interaction with molecular targets through the tin atom. The tin atom can coordinate with various ligands, facilitating catalytic reactions and the formation of stable complexes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the tin atom.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in organic synthesis.
Triphenyltin chloride: Another organotin compound with different substituents.
Tetraethyltin: An organotin compound with four ethyl groups.
Uniqueness
N-(But-1-en-1-yl)-1,1,1-tributyl-N-ethylstannanamine is unique due to the presence of the but-1-en-1-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo specific chemical reactions and form stable complexes makes it valuable in various applications.
Properties
CAS No. |
61385-62-4 |
|---|---|
Molecular Formula |
C18H39NSn |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-ethyl-N-tributylstannylbut-1-en-1-amine |
InChI |
InChI=1S/C6H12N.3C4H9.Sn/c1-3-5-6-7-4-2;3*1-3-4-2;/h5-6H,3-4H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
ZQKRBYPAMWBDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N(CC)C=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


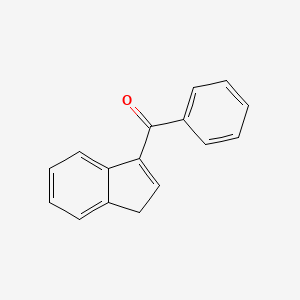

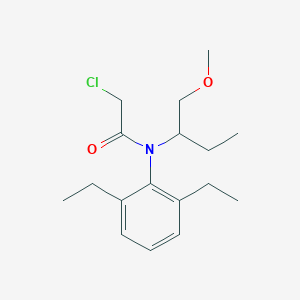
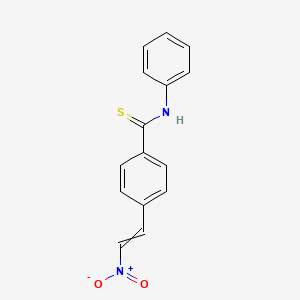
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)

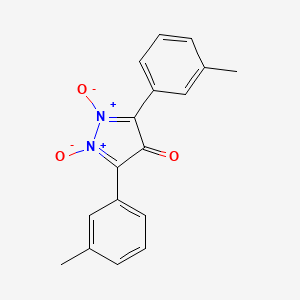
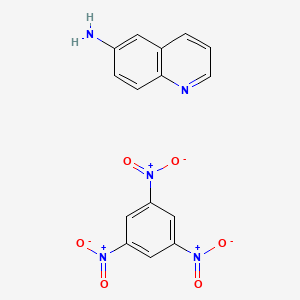
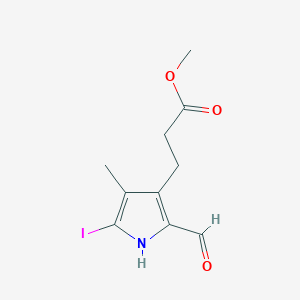
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
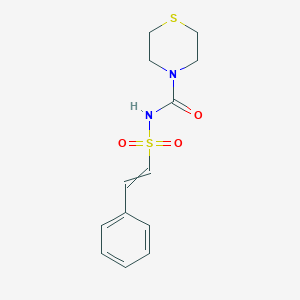
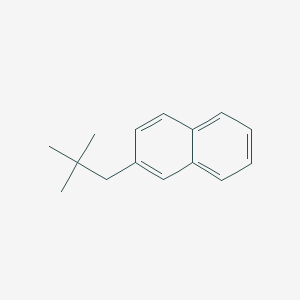
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
